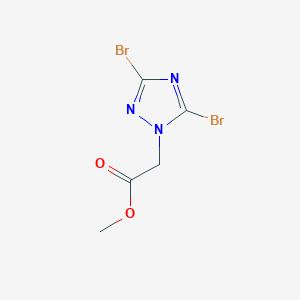

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, a methyl group at the 1 position, and an acetate group attached to the triazole ring via a methylene bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Formation of 3,5-dibromo-1H-1,2,4-triazole: This intermediate can be synthesized by bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Alkylation: The 3,5-dibromo-1H-1,2,4-triazole is then alkylated with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk bromination: Using large quantities of bromine or NBS.

Efficient alkylation: Employing continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The triazole ring can be oxidized under strong oxidative conditions, leading to the formation of triazole N-oxides.

Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted triazole derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Substituted triazoles with various functional groups.

Oxidation: Triazole N-oxides.

Reduction: De-brominated triazole derivatives.

Aplicaciones Científicas De Investigación

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.

Industry: Utilized in the production of agrochemicals and as a building block in material science for the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with biological targets, primarily through the triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity. The bromine atoms enhance the compound’s reactivity, allowing it to participate in covalent bonding with nucleophilic sites on proteins and other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the acetate group, making it less versatile in synthetic applications.

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group, affecting its solubility and reactivity.

3-Bromo-1-methyl-1H-1,2,4-triazole: Contains only one bromine atom, resulting in different reactivity and applications.

Uniqueness

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications in various fields.

Actividad Biológica

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the triazole class, notable for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a triazole ring with two bromine substituents at the 3 and 5 positions and an acetate group. The synthesis typically involves:

- Formation of 3,5-dibromo-1H-1,2,4-triazole : This is achieved through bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide in solvents like acetic acid.

- Alkylation : The dibrominated triazole is alkylated with methyl bromoacetate in the presence of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Antifungal Properties

This compound exhibits significant antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, which is critical for fungal cell membrane integrity. Studies indicate that the presence of bromine enhances the lipophilicity and membrane permeability of the compound.

Antimicrobial Effects

Research has shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Study 1: Antifungal Efficacy

In a controlled study evaluating antifungal activity against Candida albicans, this compound demonstrated an IC50 value of 12 µg/mL, indicating potent antifungal properties compared to other triazole derivatives which had higher IC50 values .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antifungal Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Two bromine atoms enhance efficacy |

| Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | Moderate | Low | Similar structure but less potent |

| Methyl 3-bromo-1H-1,2,4-triazole | Low | Low | Contains only one bromine atom |

Applications in Medicine and Agriculture

This compound is being explored for its potential as a pharmacophore in drug design targeting fungal infections and certain cancers. Its unique chemical structure allows for modifications that can enhance its biological activity and specificity.

In agriculture, this compound may serve as a fungicide due to its antifungal properties. The ability to inhibit key enzymes in fungi makes it a candidate for developing new agricultural treatments that are effective yet environmentally friendly.

Propiedades

IUPAC Name |

methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKZDTYFKEFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.